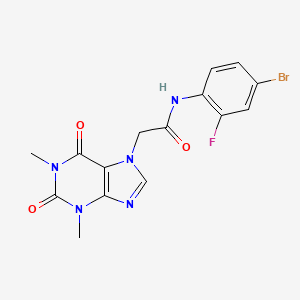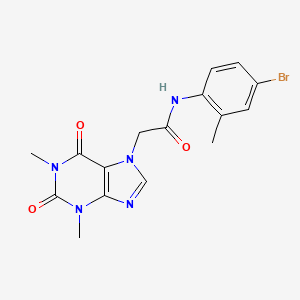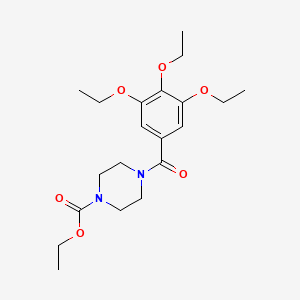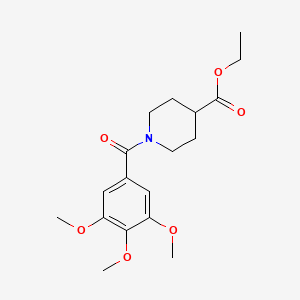![molecular formula C21H14F3NO2 B3459380 N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is not fully understood. It is believed to act as a modulator of ion channels and receptors, affecting their activity and function. It has been shown to modulate the activity of voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, reducing the influx of sodium ions into cells and decreasing neuronal excitability. It has also been shown to modulate the activity of NMDA receptors, affecting synaptic plasticity and learning and memory processes. Additionally, it has been shown to modulate the activity of TRP channels, affecting pain perception and thermoregulation.
Advantages and Limitations for Lab Experiments
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It has high fluorescence intensity and photostability, making it an ideal fluorescent dye for imaging studies. It also has the ability to modulate the activity of ion channels and receptors, making it a useful tool for electrophysiology studies. However, its use is limited by its potential toxicity and lack of specificity for certain ion channels and receptors.
Future Directions
There are several future directions for the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in scientific research. One direction is the development of more specific modulators for ion channels and receptors. Another direction is the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in drug discovery and development for the treatment of various diseases such as pain and neurological disorders. Additionally, the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in combination with other fluorescent dyes and calcium indicators could provide more insights into intracellular signaling pathways.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has been used in various scientific research studies such as fluorescence microscopy, calcium imaging, and electrophysiology. It has been used as a fluorescent dye to label cells and tissues for imaging studies due to its high fluorescence intensity and photostability. It has also been used as a calcium indicator to monitor intracellular calcium levels in cells. Additionally, it has been used as a modulator of ion channels and receptors in electrophysiology studies.
properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-9-3-4-10-16(15)25-20(26)19-13-7-1-5-11-17(13)27-18-12-6-2-8-14(18)19/h1-12,19H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPUZGBKWMLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B3459344.png)

![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3459408.png)